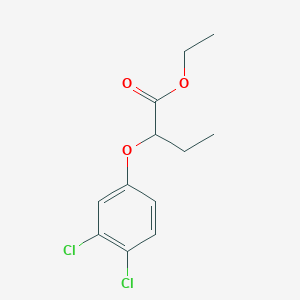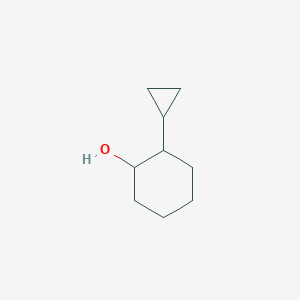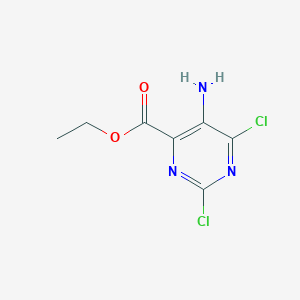
Ethyl 2-(3,4-dichlorophenoxy)butanoate
Vue d'ensemble
Description
Ethyl 2-(3,4-dichlorophenoxy)butanoate is a chemical compound with the CAS Number: 1378309-19-3 . It has a molecular weight of 277.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(3,4-dichlorophenoxy)butanoate . The Inchi Code for this compound is 1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3,4-dichlorophenoxy)butanoate is a liquid at room temperature .Applications De Recherche Scientifique
Advanced Oxidation Processes for Wastewater Treatment : Research by Sun, Y. and Pignatello, J. (1993) identified transient products formed during the mineralization of 2,4-Dichlorophenoxyacetic acid by Fe3+-catalyzed hydrogen peroxide, both in the dark and under UV light. This study is significant for understanding the degradation pathways of compounds related to Ethyl 2-(3,4-dichlorophenoxy)butanoate in wastewater treatment processes (Sun & Pignatello, 1993).
Crystal Structure Analysis : A study conducted by Chandini K. M. et al. (2022) focused on the synthesis and crystallization of a compound similar to Ethyl 2-(3,4-dichlorophenoxy)butanoate. The research provides insights into the structural properties and interaction energies of such compounds, contributing to a deeper understanding of their molecular behavior (Chandini K. M. et al., 2022).
Herbicide Studies : Beydon, D. et al. (2014) explored the percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid, which is structurally related to Ethyl 2-(3,4-dichlorophenoxy)butanoate. This research is pertinent in understanding the behavior of such compounds when exposed to skin, which has implications for safety and environmental impact (Beydon et al., 2014).
Safety And Hazards
This compound has several hazard statements including H302, H317, H400, and H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
ethyl 2-(3,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-11(12(15)16-4-2)17-8-5-6-9(13)10(14)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOMZHJBFIUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dichlorophenoxy)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)


![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)


